

2-Chloro-5-ethyl-nicotinic Acid & Derivatives: Technical Synthesis & Application Guide

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Compound of Interest

Compound Name: *2-Chloro-5-ethyl-nicotinic acid*

Cat. No.: *B8503717*

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Executive Summary

2-Chloro-5-ethyl-nicotinic acid (and its ethyl ester) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Belonging to the class of 2-halopyridine-3-carboxylic acids, it serves as a versatile scaffold for synthesizing kinase inhibitors, sulfonylurea herbicides, and allosteric modulators. Its structural utility lies in the orthogonal reactivity of the C2-chlorine (susceptible to S_NAr and palladium-catalyzed couplings) and the C3-carboxyl group (amenable to amidation or reduction), while the C5-ethyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

Chemical Identity & Properties

Commercially, this molecule is most frequently supplied as the ethyl ester to ensure stability and solubility during transport. The free acid is typically generated in situ or via a simple hydrolysis step.

Primary Compound (Commercial Form)

Feature	Detail
Chemical Name	Ethyl 2-chloro-5-ethylnicotinate
CAS Number	152362-03-3
IUPAC Name	Ethyl 2-chloro-5-ethylpyridine-3-carboxylate
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂
Molecular Weight	213.66 g/mol
Appearance	Pale yellow oil or low-melting solid
Solubility	Soluble in EtOAc, DCM, MeOH; Insoluble in water

Free Acid Form (Active Intermediate)

Feature	Detail
Chemical Name	2-Chloro-5-ethyl-nicotinic acid
CAS Number	Not widely listed commercially; synthesized from 152362-03-3
Molecular Formula	C ₈ H ₈ ClNO ₂
Molecular Weight	185.61 g/mol
Key Reactivity	C2-Cl displacement, C3-COOH coupling

Synthesis Pathways & Manufacturing Logic

The synthesis of **2-chloro-5-ethyl-nicotinic acid** derivatives typically follows one of two industrial routes, chosen based on the availability of precursors like 5-ethyl-2-pyridone or 3-ethylpyridine.

Route A: The Vilsmeier-Haack / Oxidation Strategy

This route is preferred for scale-up as it avoids expensive palladium catalysts.

- Precursor: 5-Ethyl-2-pyridone.

- Formylation: Reaction with POCl_3/DMF (Vilsmeier-Haack conditions) introduces a formyl group at C3 while simultaneously chlorinating the C2 position.
- Oxidation: The resulting 2-chloro-5-ethyl-3-pyridinecarboxaldehyde is oxidized (e.g., using NaClO_2 or KMnO_4) to the carboxylic acid.
- Esterification: Conversion to the ethyl ester (CAS 152362-03-3) for purification.

Route B: Directed Lithiation (Laboratory Scale)

- Precursor: 2-Chloro-5-ethylpyridine.[1][2]
- Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C directs lithiation to the C3 position (ortho to the directing chloro group).
- Quench: Trapping the lithiated species with CO_2 or ethyl chloroformate yields the acid or ester, respectively.

Visualization: Synthesis Workflow

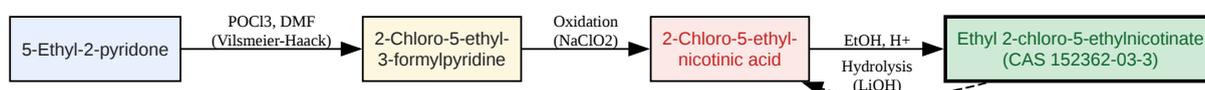


Figure 1: Primary Synthesis Routes for 2-Chloro-5-ethyl-nicotinic Acid Derivatives

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Figure 1: The industrial Vilsmeier-Haack route allows for the simultaneous installation of the chlorine and carbon scaffold functionalities.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl Ester to Free Acid

Objective: To convert commercial CAS 152362-03-3 into the reactive acid form for amide coupling.

Reagents:

- Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)[3]
- Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
- Solvent: THF/Water (3:1 ratio)
- 1N HCl (for acidification)

Methodology:

- Dissolution: Dissolve the ethyl ester in THF (5 mL/mmol) and cool to 0°C.
- Saponification: Add the solution of LiOH in water dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the ester spot).
- Work-up:
 - Concentrate the mixture under reduced pressure to remove THF.
 - Dilute the aqueous residue with water and wash once with diethyl ether (to remove unreacted ester).
 - Acidify the aqueous layer to pH ~2–3 using 1N HCl. The acid typically precipitates as a white solid.
- Isolation: Filter the solid, wash with cold water, and dry under vacuum.
 - Note: If no precipitate forms, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol 2: S_NAr Displacement at C2

Objective: To introduce an amine at the 2-position (common in kinase inhibitor synthesis).

Reagents:

- **2-Chloro-5-ethyl-nicotinic acid** (or ester)[3]

- Primary/Secondary Amine (1.2 eq)
- Base: DIPEA (2.0 eq) or K_2CO_3
- Solvent: DMF or NMP

Methodology:

- Dissolve the substrate in DMF.
- Add the amine and base.
- Heat to 80–100°C for 2–12 hours. The electron-withdrawing carboxyl group at C3 activates the C2-chlorine for nucleophilic aromatic substitution.

Applications in Drug Discovery

The 2-chloro-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. The specific 5-ethyl substitution pattern modulates the physicochemical profile (LogP) and steric fit within hydrophobic pockets.

Domain	Application Logic
Kinase Inhibitors	The pyridine nitrogen and C3-substituents often form hinge-binding motifs in ATP-competitive inhibitors. The 5-ethyl group targets the "gatekeeper" region or hydrophobic back-pockets.
Herbicides	Precursor to sulfonylurea herbicides (e.g., Nicosulfuron analogs) where the pyridine ring provides metabolic stability and target specificity (ALS inhibition).
Allosteric Modulators	Used in the synthesis of mGluR (metabotropic glutamate receptor) modulators, where the lipophilic ethyl group aids in crossing the blood-brain barrier (BBB).

Structure-Activity Relationship (SAR) Visualization

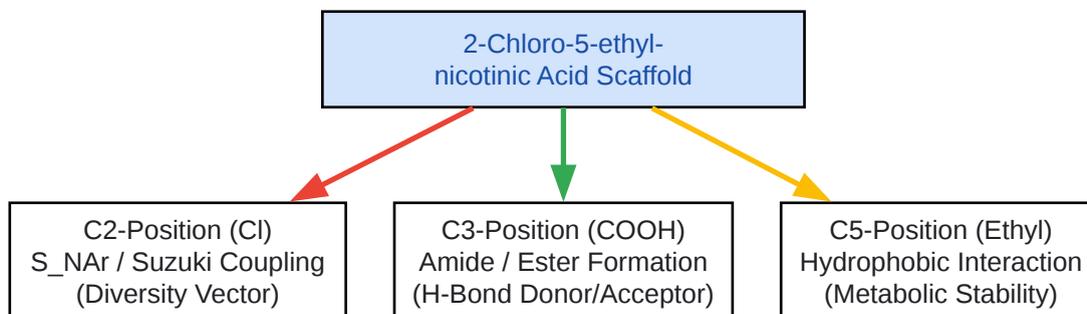


Figure 2: SAR Logic of the Scaffold

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Figure 2: The orthogonal reactivity points allow for rapid library generation in lead optimization.

Safety & Stability (MSDS Highlights)

- Hazards: Like many halopyridines, this compound is an irritant.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store the ethyl ester (CAS 152362-03-3) in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The free acid is stable but should be kept desiccated to prevent hydrolysis-related degradation or clumping.
- Reactivity: Incompatible with strong oxidizing agents. The C2-chlorine is reactive toward nucleophiles; avoid inadvertent exposure to strong bases during storage.

References

- ChemicalBook. (2024). Ethyl 2-chloro-5-ethylnicotinate Product Page (CAS 152362-03-3).[3]
[1] Retrieved from

- ChemSRC. (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester Database Entry. Retrieved from
- Google Patents. (2015). CN104529881B: 2-chloro-5-ethyl pyridine preparation method. Retrieved from
- PubChem. (2024).[4] 2-Chloro-5-methylnicotinic acid (Analog Reference). Retrieved from

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Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. 2-CHLORO-5-ETHYLPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER | CAS 152362-03-3 | Angene International Limited | 製品詳細 \[tci-chemical-trading.com\]](#)
- [3. 152362-03-3_CAS号:152362-03-3_CAS No.:152362-03-3 - 化源网 \[chemsrc.com\]](#)
- [4. 4-甲氧基硫代苯甲酰胺 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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